molecular formula C21H18N2O3 B5040534 N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B5040534
M. Wt: 346.4 g/mol
InChI Key: XBCSQQJNMIWMOK-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the benzamide moiety and a phenylethyl group attached to the carbon atom of the benzamide moiety

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-18-12-14-19(15-13-18)23(25)26)20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCSQQJNMIWMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 2-phenylethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactors allows for precise control over reaction parameters, leading to more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The phenylethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, ethanol).

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: N-(4-aminophenyl)-2-(2-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-nitrophenyl)-2-(2-carboxyphenyl)benzamide.

Scientific Research Applications

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)benzamide
  • N-(4-aminophenyl)-2-(2-phenylethyl)benzamide
  • N-(4-nitrophenyl)-2-phenylacetamide

Uniqueness

N-(4-nitrophenyl)-2-(2-phenylethyl)benzamide is unique due to the presence of both the nitrophenyl and phenylethyl groups, which confer distinct chemical and biological properties

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